![molecular formula C3H3N3O2 B043035 4-Nitro-1H-pyrazole CAS No. 2075-46-9](/img/structure/B43035.png)
4-Nitro-1H-pyrazole
Overview
Description
4-Nitro-1H-pyrazole is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a building block for the synthesis of various pharmaceutical compounds, including inhibitors, and therapeutic agents . It can be used for the synthesis of highly selective, brain-penetrant aminopyrazole LRRK2 Inhibitor, as a potentially viable treatment for Parkinson’s disease .
Synthesis Analysis
The synthesis of 4-Nitro-1H-pyrazole involves a radical-mediated C–N bond activation in 3,5-diamino-4-nitro-1H-pyrazole towards high-energy and insensitive energetic materials . Using N-bromosuccinimide as a radical initiator, C–N bond cleavage was achieved in yields up to 91% .
Molecular Structure Analysis
The molecular structure of 4-Nitro-1H-pyrazole is represented by the formula C3H3N3O2 and has a molecular weight of 97.0754 . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The chemical reactions involving 4-Nitro-1H-pyrazole include a radical-mediated C–N bond activation in 3,5-diamino-4-nitro-1H-pyrazole towards high-energy and insensitive energetic materials . This reaction led to an important precursor, subsequently annulated and oxidized to an energetic compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Nitro-1H-pyrazole include its molecular weight of 97.0754 . It is also known that pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .
Scientific Research Applications
Synthetic Intermediates
Pyrazole-containing compounds, including 4-Nitropyrazole, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Biological Applications
Pyrazole derivatives have been found to exhibit diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Agricultural Applications
Pyrazoles, including 4-Nitropyrazole, hold a privileged status as versatile frameworks in various sectors of the chemical industry, including agriculture .
Material Science Applications
The unique properties of pyrazole-containing compounds make them useful in the field of material science .
Industrial Applications
Pyrazole derivatives, including 4-Nitropyrazole, are used in various industrial applications due to their diverse and valuable synthetical, biological, and photophysical properties .
Photophysical Applications
Pyrazole derivatives have demonstrated exceptional photophysical properties .
Safety And Hazards
Future Directions
4-Nitro-1H-pyrazole has promising applications in the synthesis of various pharmaceutical compounds, including inhibitors, and therapeutic agents . It can be used for the synthesis of highly selective, brain-penetrant aminopyrazole LRRK2 Inhibitor, as a potentially viable treatment for Parkinson’s disease . Further research and development are needed to fully harness the potential of this compound.
properties
IUPAC Name |
4-nitro-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2/c7-6(8)3-1-4-5-2-3/h1-2H,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORHNJQEWQGXCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174827 | |
Record name | Pyrazole, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-1H-pyrazole | |
CAS RN |
2075-46-9 | |
Record name | 4-Nitropyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2075-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazole, 4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002075469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazole, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitro-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: CMNP application triggers a complex cascade of events leading to abscission. While the exact mechanism remains partially unclear, research suggests CMNP acts as an uncoupler in mitochondria and chloroplasts, disrupting energy production (ATP). [] This energy depletion precedes an increase in phospholipase A2 (PLA2) and lipoxygenase (LOX) activity, leading to lipid signaling events implicated in abscission. [] Additionally, CMNP impacts the balance of plant hormones like auxin (IAA) and abscisic acid (ABA) in the abscission zone, further influencing the process. [, ] Ethylene also plays a role, with CMNP application increasing ethylene production in the fruit, particularly in the flavedo tissue. [, , ] This ethylene burst is believed to contribute to the activation of cell wall-modifying enzymes like cellulase and polygalacturonase, ultimately leading to fruit loosening and abscission. [, ]
A: While effective in inducing mature fruit abscission, CMNP generally causes minimal leaf abscission in citrus. [, , ] This selectivity is a significant advantage over other abscission agents like ethephon, which can cause substantial defoliation, especially at high temperatures. [, ]
A: Yes, temperature significantly affects CMNP's efficacy. Studies show that CMNP-induced fruit loosening and ethylene production are highly temperature-dependent. [] Its effectiveness increases with rising temperatures, with optimal activity observed at temperatures above 15.6°C. [, ]
ANone: The molecular formula is C3H3N3O2, and the molecular weight is 113.09 g/mol.
A: Yes, various spectroscopic techniques have been employed to characterize 4-nitro-1H-pyrazole and its derivatives. These include Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [, , , ] Single-crystal X-ray diffraction has also been used to confirm the structures of some derivatives. [, ]
A: Yes, computational studies suggest that pyrazole and its derivatives, including 4-nitro-1H-pyrazole, can catalyze the production of dihydrogen from ammonia borane and cyclotriborazane. [] This catalytic activity presents a potential avenue for utilizing these compounds in developing sustainable, metal-free hydrogen production methods.
A: Yes, density functional theory (DFT) calculations have been used to investigate the properties of 4-nitro-1H-pyrazole derivatives, particularly their potential as energetic materials. [, ] These studies have focused on predicting properties like density, detonation velocity, and detonation pressure.
A: The nitro group is a strong electron-withdrawing group that can significantly influence the compound's properties. In the context of energetic materials, the nitro group contributes to the high energy density and oxygen balance of polynitro pyrazoles. [] In other applications, the presence of the nitro group can impact the compound's reactivity, stability, and interactions with biological targets.
A: Studies indicate that CMNP is subject to removal by rain, particularly shortly after application. [] Up to 70% of the compound can be washed off within 8 hours of application. [] This susceptibility to rainfall highlights the importance of considering weather conditions when applying CMNP to maximize its efficacy.
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